
2-(氯甲基)-3,6-二甲基吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride is an organic compound with a pyridine ring substituted by chloromethyl and dimethyl groups
科学研究应用
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,6-dimethylpyridine. One common method includes the reaction of 3,6-dimethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium carbonate, or triethylamine in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in methyl-substituted pyridines.
作用机制
The mechanism of action of 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions . These interactions can modulate the compound’s biological and chemical properties.
相似化合物的比较
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride: Similar structure but with different substitution pattern on the pyridine ring.
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride: Contains an additional methoxy group, altering its reactivity and applications.
2-Chloromethylpyridine: Lacks the dimethyl groups, resulting in different chemical behavior and uses.
Uniqueness: The presence of both chloromethyl and dimethyl groups provides a balance of electrophilic and steric properties, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZHFGKXMTAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089325-41-5 |
Source


|
| Record name | 2-(chloromethyl)-3,6-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
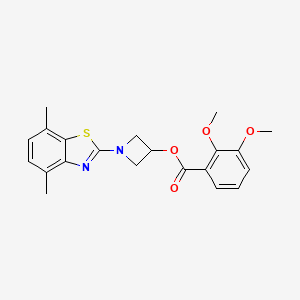
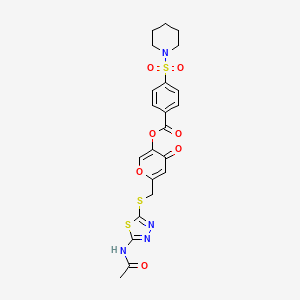
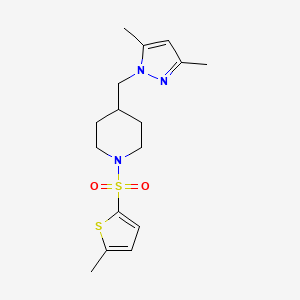
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2577527.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2577528.png)
![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)
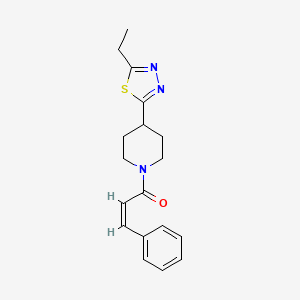
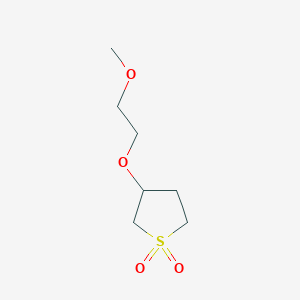
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)
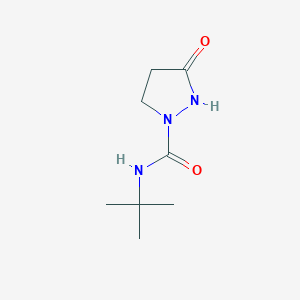
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)
